molecular formula C8H18O2 B1585009 2-(2-Ethoxyethoxy)-2-methylpropane CAS No. 51422-54-9

2-(2-Ethoxyethoxy)-2-methylpropane

Cat. No.: B1585009
CAS No.: 51422-54-9
M. Wt: 146.23 g/mol
InChI Key: NUNQKTCKURIZQX-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the production of paints, coatings, and other chemical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of 2-methylpropane-1,3-diol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation and other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and amines.

Scientific Research Applications

2-(2-Ethoxyethoxy)-2-methylpropane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

    Biology: Employed in the preparation of biological samples and as a medium for cell culture.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the formulation of paints, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-2-methylpropane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound can solubilize hydrophobic molecules, making it useful in drug delivery and other applications where solubility is crucial. The pathways involved include the dissolution of target molecules and the enhancement of their bioavailability.

Comparison with Similar Compounds

    2-Ethoxyethanol: A solvent with similar properties but different molecular structure.

    2-(2-Ethoxyethoxy)ethanol: Another glycol ether with comparable solubility characteristics.

Comparison: 2-(2-Ethoxyethoxy)-2-methylpropane is unique due to its branched structure, which imparts different physical and chemical properties compared to linear glycol ethers. This uniqueness makes it particularly suitable for specific industrial applications where branched solvents are preferred.

Properties

IUPAC Name

2-(2-ethoxyethoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNQKTCKURIZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068637
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
Source EPA DSSTox
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51422-54-9
Record name 2-(2-Ethoxyethoxy)-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51422-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)-2-methylpropane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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